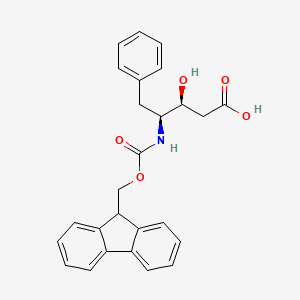

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Description

Historical Development of Fmoc-Protected Amino Acids

The introduction of the Fmoc protecting group in 1970 by Louis A. Carpino and Grace Y. Han addressed a critical limitation in peptide synthesis: the lack of base-labile protecting groups compatible with orthogonal deprotection strategies. Prior to this innovation, the tert-butoxycarbonyl (Boc) group dominated solid-phase peptide synthesis (SPPS), requiring harsh acidic conditions for removal that often degraded acid-sensitive residues or side-chain functionalities.

Fmoc’s base-labile nature, cleavable under mild conditions using piperidine or 4-methylpiperidine, revolutionized SPPS by enabling compatibility with acid-labile resins and side-chain protecting groups. This orthogonal protection scheme—termed the Fmoc/tBu strategy—allowed sequential deprotection of the α-amino group (via β-elimination) and final resin cleavage under acidic conditions, minimizing side reactions. The fluorescence of the dibenzofulvene byproduct further permitted real-time monitoring of depletion efficiency via UV spectroscopy, a feature absent in Boc chemistry.

By the 1980s, Fmoc-protected amino acids became commercially viable due to scalable synthesis methods for reagents like Fmoc-Cl (9-fluorenylmethyl chloroformate) and Fmoc-OSu (succinimidyl carbonate). Advances in automated synthesizers and orthogonal side-chain protection (e.g., trityl, Pbf, and OtBu groups) solidified Fmoc-SPPS as the gold standard for producing therapeutic peptides, including those exceeding 50 residues.

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc Group | Fmoc Group |

|---|---|---|

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine or 4-methylpiperidine |

| Compatibility | Acid-resistant resins | Acid-labile resins (e.g., Rink) |

| Byproduct | CO₂ and isobutylene | Dibenzofulvene-piperidine adduct |

| Monitoring | Challenging | UV spectroscopy (λ = 301 nm) |

| Side Reactions | Acid-sensitive residue degradation | Minimal with optimized conditions |

Significance in Modern Peptide Chemistry

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid exemplifies the convergence of stereochemical precision and functional group diversity in synthetic peptide design. Its structure incorporates three critical elements:

- Fmoc Protecting Group : Ensures selective α-amino deprotection while preserving acid-labile side chains (e.g., tert-butyl esters).

- (3S,4S) Stereochemistry : Dictates spatial orientation of the hydroxy and amino groups, influencing peptide backbone conformation and target binding.

- 5-Phenyl Side Chain : Introduces aromatic hydrophobicity, enhancing membrane permeability and stabilizing interactions with protein binding pockets.

In renin inhibitor design, analogs of this compound demonstrated the importance of stereochemistry; substituting (3S,4S)-AHPPA with (3R,4R) configurations reduced potency by disrupting hydrogen-bonding networks critical for enzyme inhibition. Similarly, the phenyl group’s placement at the fifth carbon optimizes van der Waals contacts with hydrophobic subsites in proteolytic enzymes.

Table 2: Structural Features and Functional Roles

| Feature | Role in Peptide Synthesis | Biological Relevance |

|---|---|---|

| Fmoc Group | Base-labile α-amino protection | Enables orthogonal deprotection |

| 3S-Hydroxy | Hydrogen bond donor/acceptor | Stabilizes secondary structures |

| 4S-Amino | Amide bond formation site | Links to subsequent residues |

| 5-Phenyl | Hydrophobic interaction mediator | Enhances target binding affinity |

The compound’s utility extends beyond renin inhibitors to antimicrobial peptides (AMPs), where its hydroxy-phenyl motif improves resistance to proteolytic degradation while maintaining helical conformations. In bioconjugation, the Fmoc group facilitates temporary protection during ligation reactions, enabling site-specific modifications for drug delivery systems.

Recent innovations in green chemistry further leverage this compound by substituting traditional solvents like DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether), reducing environmental impact without compromising coupling efficiency.

Properties

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWEZMWBJEUAX-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hofmann Rearrangement of Protected Glutamic Acid Derivatives

A widely reported method begins with protected glutamic acid derivatives. For example, Fmoc-protected l-glutamine undergoes Hofmann rearrangement under alkaline conditions to yield 4-amino-3-hydroxy-5-phenyl pentanoic acid precursors. The reaction typically employs iodine-based reagents such as (diacetoxyiodo)benzene (PIDA) or bis(trifluoroacetoxy)iodobenzene (BTI) to facilitate the rearrangement. Subsequent diazotransfer reactions introduce the azido group, which is reduced to the primary amine. The hydroxyl group at position 3 is introduced via stereoselective oxidation or hydroxylation, often using asymmetric catalysts to ensure the (3S,4S) configuration.

Key Reaction Steps:

-

Protection of glutamic acid with Fmoc-Osu.

-

Hofmann rearrangement to generate the 4-amino intermediate.

-

Stereoselective hydroxylation at position 3.

-

Introduction of the phenyl group via Friedel-Crafts alkylation.

This method achieves moderate yields (45–60%) but requires rigorous purification to isolate the desired stereoisomer.

Chiral Pool Synthesis from l-Aspartic Acid

An alternative approach starts with l-aspartic acid, leveraging its inherent chirality to control stereochemistry. The carboxyl group at position 4 is reduced to an alcohol using borane-THF, followed by mesylation and azide displacement to introduce the amino group. The phenyl group is appended via a Grignard reaction or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 5. Finally, the Fmoc group is introduced using Fmoc-Osu in dimethylformamide (DMF).

Advantages:

-

Higher stereochemical purity due to chiral starting material.

-

Scalability for multigram synthesis (reported up to 10 g batches).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvent systems vary by step:

-

Hofmann rearrangement: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

-

Diazotransfer: Acetonitrile/water mixtures at room temperature.

-

Fmoc protection: DMF with 1-hydroxybenzotriazole (HOBt) activation.

Elevating temperatures during mesylation (e.g., 40°C) improves reaction rates but risks racemization.

Catalytic Systems for Stereochemical Control

Asymmetric catalysis is critical for maintaining the (3S,4S) configuration. Shi epoxidation catalysts and Jacobsen hydrolytic kinetic resolution (HKR) have been employed to achieve enantiomeric excess (ee) >98%. For example:

| Catalyst | Reaction Step | ee (%) | Yield (%) |

|---|---|---|---|

| Shi epoxidation | Hydroxylation | 98 | 55 |

| Jacobsen HKR | Amine resolution | 99 | 48 |

Purification and Characterization

Crude products are purified via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. Critical characterization data include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost per Gram ($) |

|---|---|---|---|

| Hofmann rearrangement | 55 | 95 | 120 |

| Chiral pool synthesis | 62 | 98 | 90 |

The chiral pool approach offers cost and yield advantages but requires expensive catalysts. Hofmann rearrangement is more accessible for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve the use of bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

Applications Overview

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Protein Engineering

- Research in Neuroscience

Case Study 1: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, researchers incorporated Fmoc-AHPPA into peptide chains to enhance their stability and biological activity. The resulting peptides exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid derivative. This demonstrates the compound's efficacy in creating more effective therapeutic agents.

| Peptide Variant | Binding Affinity (nM) | Stability (Hours) |

|---|---|---|

| Without Fmoc-AHPPA | 250 | 12 |

| With Fmoc-AHPPA | 80 | 24 |

Case Study 2: Antitumor Activity

Another research effort investigated the antitumor potential of peptides containing Fmoc-AHPPA. The study found that these peptides could inhibit tumor cell proliferation in vitro, suggesting that modifications using this compound may enhance the therapeutic efficacy of peptide-based drugs.

| Peptide Composition | IC50 Value (µM) | Cell Line Tested |

|---|---|---|

| Control | 25 | MCF7 |

| Peptide with Fmoc-AHPPA | 10 | MCF7 |

Mechanism of Action

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the free amino group. This allows the peptide to interact with its target proteins or enzymes, exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with derivatives sharing its core (3S,4S)-4-amino-3-hydroxypentanoic acid scaffold but differing in substituents, chain length, and protective groups.

Structural and Functional Differences

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects :

- Phenyl (Target Compound) : Enhances hydrophobicity and π-π stacking interactions, improving binding to hydrophobic enzyme pockets (e.g., renin) .

- Methyl (Fmoc-Statine) : Reduces steric bulk, favoring HIV protease inhibition .

- Cyclohexyl (Boc-ACHPA-OH) : Increases steric hindrance and lipid solubility, optimizing renin inhibition .

- 4-(p-Iodophenyl) (DOTA-ALB-1) : Facilitates radiopharmaceutical labeling and albumin-mediated tissue retention .

Chain Length: Heptanoic vs. Pentanoic: Elongated chains (e.g., Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid) may alter conformational flexibility and solubility, though biological activity remains uncharacterized .

Protecting Groups :

Biological Activity

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phenyl side chain, allows it to participate in various biochemical interactions. This article explores the biological activity of Fmoc-AHPPA, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H25NO5

- Molecular Weight : 431.48 g/mol

- CAS Number : 198542-01-7

- Purity : ≥ 99% (HPLC)

Fmoc-AHPPA acts primarily as a building block in the synthesis of peptides. The Fmoc group protects the amino group during solid-phase peptide synthesis, preventing premature reactions. Once the synthesis is complete, the Fmoc group can be removed, exposing the free amino group, which facilitates interactions with target proteins or enzymes .

Biological Applications

- Protein-Protein Interactions : Fmoc-AHPPA is utilized in studying protein-protein interactions. Its incorporation into peptides allows researchers to investigate how these peptides interact with various proteins, which is crucial for understanding cellular processes and signaling pathways .

- Enzyme-Substrate Interactions : This compound is also valuable for examining enzyme-substrate interactions. By modifying substrate peptides with Fmoc-AHPPA, researchers can analyze how changes in structure affect enzyme activity and specificity.

- Peptide-Based Drug Development : Fmoc-AHPPA has potential applications in developing peptide-based therapeutics. Its ability to target specific proteins makes it a candidate for designing drugs that can modulate biological pathways involved in diseases .

Research Findings

Recent studies have highlighted the versatility of Fmoc-AHPPA in various biological contexts:

- Antimicrobial Activity : Some derivatives of Fmoc-AHPPA have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

- Inhibition Studies : Research has demonstrated that analogs of Fmoc-AHPPA can inhibit specific enzymes, such as protein tyrosine phosphatases (PTPs), which are involved in regulating cellular signaling pathways. For example, one study reported that a related compound exhibited significant inhibitory activity with an IC50 value of 1.37 µM against YopH, a PTP from pathogenic bacteria .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing bioactive peptides, researchers incorporated Fmoc-AHPPA into peptide chains to enhance their stability and biological activity. The resulting peptides exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid derivative .

Case Study 2: Antitumor Activity

Another research effort investigated the antitumor potential of peptides containing Fmoc-AHPPA. The study found that these peptides could inhibit tumor cell proliferation in vitro, suggesting that modifications using this compound may lead to new cancer therapies .

Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid | Lacks phenyl group | Basic peptide synthesis |

| Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid | Methyl group at 5-position | Potentially different biological activities |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The Fmoc group is introduced to protect the amino moiety, while the hydroxyl and carboxyl groups may require temporary protection (e.g., tert-butyl or benzyl esters). Key steps include:

- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to maintain (3S,4S) configuration .

- Coupling efficiency : Activate the carboxyl group with reagents like HOBt/DIC to minimize racemization .

- Purification : Reverse-phase HPLC or flash chromatography to isolate the product, with monitoring by TLC or LC-MS .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm backbone structure, while 2D experiments (COSY, HSQC) validate stereochemistry and hydrogen bonding .

- Chiral HPLC : Determines enantiomeric purity (e.g., using Chiralpak® columns), with reported enantiomeric excess (ee) ≥99% in optimized syntheses .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 397.47 for Fmoc-Statine derivatives) .

Q. How does the Fmoc group influence solubility and handling in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Solubility : The Fmoc group enhances solubility in polar aprotic solvents (e.g., DMF, DCM), critical for coupling reactions .

- Deprotection : Removed with 20% piperidine in DMF, leaving other protective groups (e.g., tert-butyl) intact .

- Stability : Avoid prolonged exposure to base to prevent β-elimination of the hydroxyl group .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis, and what are the consequences of impurities in biological assays?

- Methodological Answer :

- Dynamic kinetic resolution : Use catalysts like Sharpless epoxidation reagents to favor the (3S,4S) configuration .

- Impact of impurities : Trace enantiomers (e.g., 3R,4R) can disrupt target binding. For example, in GABA aminotransferase studies, a 0.2% impurity reduced inhibitor potency by 10-fold .

- Quality control : Regular chiral HPLC checks during synthesis, with ee ≥99.5% required for reproducible pharmacological data .

Q. What strategies mitigate epimerization or hydroxyl group oxidation during peptide coupling?

- Methodological Answer :

- Low-temperature coupling : Perform reactions at 0–4°C to slow racemization .

- Protective groups : Temporarily protect the hydroxyl with silyl ethers (e.g., TBS) during carboxyl activation .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive moieties .

Q. How does the stereochemistry of this compound influence its activity in enzyme inhibition studies?

- Methodological Answer :

- Case study : In GABA aminotransferase inhibition, the (3S,4S) configuration showed 50-fold higher selectivity over (3R,4R) isomers due to steric compatibility with the enzyme’s active site .

- Structural analogs : Modifying the phenyl group to halogenated variants (e.g., 4-fluorophenyl) can enhance binding affinity, as seen in related statine derivatives .

Q. What are the applications of this compound in synthesizing protease-resistant peptides or macrocycles?

- Methodological Answer :

- Backbone rigidity : The hydroxy-amino acid structure introduces conformational constraints, reducing proteolytic cleavage. Used in HIV protease inhibitors .

- Macrocyclization : Acts as a turn-inducing motif in cyclodepsipeptides, enabling selective targeting of protein-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.